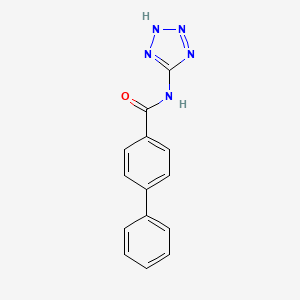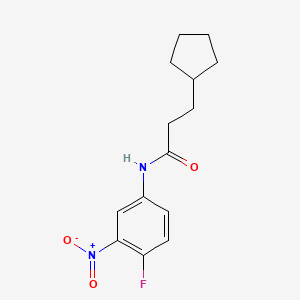![molecular formula C18H18N2OS B5796352 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of the benzothiazole ring followed by functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or interfere with cellular processes. For example, it may inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazole derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-9-6-7-13(12(14)3)18-20-15-8-4-5-10-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGBQOKUFYFYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione](/img/structure/B5796282.png)
![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)
![2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B5796310.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine](/img/structure/B5796336.png)
![Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)
![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

